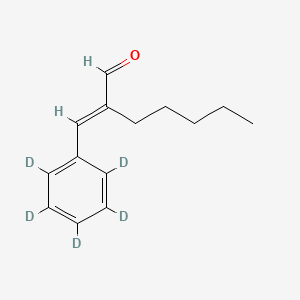

2-Benzylideneheptanal-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptanal |

InChI |

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+/i4D,6D,7D,8D,9D |

InChI Key |

HMKKIXGYKWDQSV-KYEGTKLVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCC)/C=O)[2H])[2H] |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Benzylideneheptanal-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Benzylideneheptanal-d5. This deuterated analog of α-amylcinnamaldehyde is a valuable tool in metabolic research and drug development, offering insights into the pharmacokinetics and biological interactions of its non-deuterated counterpart.

Chemical and Physical Properties

This compound, also known as α-Pentylcinnamaldehyde-d5, is a stable isotope-labeled version of the widely used fragrance and flavoring agent, 2-benzylideneheptanal. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass signature, making it an ideal internal standard for quantitative analysis or a tracer for metabolic studies.[1]

Below is a summary of its key chemical and physical properties. Data for the non-deuterated analog (2-Benzylideneheptanal) is provided for comparison.

Table 1: General Chemical Properties

| Property | This compound | 2-Benzylideneheptanal (for reference) |

| Synonyms | 2-(Phenylmethylene)heptanal-d5, Amyl Cinnamal-d5, α-Pentylcinnamaldehyde-d5 | Jasminaldehyde, α-Amylcinnamaldehyde, Flomine |

| CAS Number | 2734302-95-3[2] | 122-40-7 |

| Molecular Formula | C₁₄H₁₃D₅O[2] | C₁₄H₁₈O[3] |

| Molecular Weight | 207.32 g/mol [2] | 202.29 g/mol [3] |

| Appearance | Neat liquid[2] | Clear, yellow, oily liquid |

| Purity | >85% (contains E-isomer)[4] | Typically >97% |

| Storage | -20°C[2] | 2-8°C |

Table 2: Spectroscopic Data of 2-Benzylideneheptanal (Non-deuterated reference)

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.55 (s, 1H), 7.49 (m, 2H), 7.45 (m, 1H), 7.41 (m, 2H), 7.20 (s, 1H), 2.52 (t, J=7.5 Hz, 2H), 1.50 (m, 2H), 1.35 (m, 4H), 0.89 (t, J=6.9 Hz, 3H)[3] |

| ¹³C NMR (50.18 MHz, CDCl₃) | δ 195.46, 149.59, 143.40, 135.05, 129.61, 129.50, 128.77, 32.06, 28.00, 24.76, 22.40, 13.99[3] |

| Mass Spectrum (GC-MS) | m/z 117.0, 91.0, 129.0, 115.0, 145.0[3] |

| Infrared (IR) Spectrum | Characteristic peaks for C=O stretching of an aldehyde (around 1687 cm⁻¹) and C-H stretching of the aromatic ring.[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a modified aldol (B89426) condensation reaction, a common method for forming carbon-carbon bonds.[6][7] This procedure involves the reaction of benzaldehyde-d5 with heptanal (B48729) in the presence of a base catalyst.

Materials:

-

Benzaldehyde-d5

-

Heptanal

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Ethanol (B145695) (or other suitable solvent)

-

Diethyl ether or other extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in ethanol with cooling.

-

Aldehyde Addition: Add a solution of benzaldehyde-d5 in ethanol to the flask.

-

Condensation: Slowly add heptanal to the reaction mixture via the dropping funnel while maintaining the temperature. The reaction is typically carried out at room temperature or slightly below.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extraction: Extract the product with diethyl ether. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for this compound have not been elucidated, the biological activities of its non-deuterated counterpart and related benzaldehyde (B42025) derivatives provide insights into its potential mechanisms of action. Benzaldehyde and cinnamaldehyde (B126680) derivatives have been shown to possess antimicrobial, antioxidant, and anti-inflammatory properties.[8][9][10]

The introduction of deuterium can affect the metabolic profile and pharmacokinetics of a compound.[1] For instance, the increased strength of the carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage, potentially leading to a longer biological half-life and altered activity.

A plausible, yet hypothetical, signaling pathway for this compound could involve the modulation of cellular stress responses. As an aldehyde, it may interact with cellular nucleophiles, such as cysteine residues in proteins, thereby influencing the activity of enzymes and transcription factors involved in oxidative stress and inflammation.

Diagram 2: Hypothetical Signaling Pathway of this compound

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of its non-deuterated analog in biological matrices.[11] Its distinct mass shift allows for clear differentiation from the endogenous or administered compound.

Furthermore, its use as a metabolic tracer can help in understanding the biotransformation pathways of α-amylcinnamaldehyde. By tracking the deuterated metabolites, researchers can identify key metabolic enzymes and pathways, which is crucial for assessing the safety and efficacy of drugs and other xenobiotics.

Conclusion

This compound is a valuable chemical tool for researchers in toxicology, pharmacology, and drug development. Its well-defined chemical properties and the availability of synthetic routes make it accessible for a range of applications. While its specific biological activities and signaling pathways are still under investigation, the known properties of related aldehydes suggest a potential for interesting biological interactions. Future research utilizing this deuterated standard will undoubtedly contribute to a deeper understanding of the metabolism and biological effects of α-amylcinnamaldehyde.

References

- 1. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 2. This compound, (contains E-isomer) (>85%) [lgcstandards.com]

- 3. 2-Benzylideneheptanal | C14H18O | CID 1712058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (contains E-isomer) (>85%) [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptmitraayu.com [ptmitraayu.com]

- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Characteristics of α-Pentylcinnamaldehyde-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pentylcinnamaldehyde (also known as α-Amylcinnamaldehyde or ACA) is a synthetic aromatic aldehyde. It is a pale yellow liquid with a characteristic floral, jasmine-like scent.[1][2] Widely used as a fragrance ingredient in cosmetics, perfumes, soaps, and detergents, its properties and biological interactions are of interest to researchers in toxicology and dermatology.[3][4] The deuterated version, α-Pentylcinnamaldehyde-d5, serves as an internal standard for quantitative analysis by mass spectrometry. This guide provides a detailed summary of its physical characteristics, analytical methodologies, and relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of α-Pentylcinnamaldehyde are well-documented. These properties are summarized in the tables below.

Table 1: General and Calculated Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₈O | [5] |

| Molecular Weight (non-deuterated) | 202.29 g/mol | [5] |

| Molecular Weight (d5, calculated) | 207.32 g/mol | |

| CAS Number | 122-40-7 | [6] |

| Appearance | Pale yellow to yellow clear, oily liquid | [1][2] |

| Odor | Floral, jasmine-like | [1][2] |

Table 2: Experimental Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 287-290 °C | at 1 atm | [2] |

| Density | 0.97 g/mL | at 25 °C | |

| Refractive Index | 1.557 | at 20 °C | |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, carbon tetrachloride, and other organic solvents. | [2] |

Experimental Protocols

This section outlines general methodologies for the synthesis and analysis of α-Pentylcinnamaldehyde. These protocols can be adapted for its deuterated analog.

Synthesis: Aldol (B89426) Condensation

α-Pentylcinnamaldehyde is commercially synthesized via a base-catalyzed aldol condensation reaction between benzaldehyde (B42025) and heptanal (B48729).[3][4]

-

Reactants: Benzaldehyde, n-heptanal.

-

Catalyst: A base such as potassium hydroxide.

-

Solvent: Typically an alcohol like ethylene (B1197577) glycol.[4]

-

Procedure:

-

The enolate of heptanal is formed under basic conditions.

-

The enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.

-

The resulting β-hydroxy aldehyde intermediate undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated aldehyde, α-Pentylcinnamaldehyde.[3]

-

-

Purification: The final product is typically purified by distillation under reduced pressure.

Quality Control and Analysis: Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the standard method for quality control in the fragrance industry.[7]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID). For identification, a mass spectrometer (MS) can be used as the detector.[8]

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).[9]

-

Carrier Gas: Helium or Hydrogen.[8]

-

Injection: A small volume of the sample, typically diluted in a solvent like hexane (B92381) or ethanol, is injected into the GC inlet.[8]

-

Temperature Program:

-

Data Analysis: The retention time of the peak corresponding to α-Pentylcinnamaldehyde is compared to that of a known standard. The peak area is used to determine the purity and concentration of the compound.[7]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehydic proton is highly deshielded and typically appears as a singlet between 9-10 ppm. Protons on the carbon adjacent to the carbonyl group (α-protons) are expected in the 2.0-2.7 ppm range.[11][12]

-

¹³C NMR: The carbonyl carbon of an aldehyde gives a characteristic signal in the downfield region of the spectrum, typically between 190-200 ppm.[13]

-

Biological Interaction: Skin Sensitization Pathway

α-Pentylcinnamaldehyde is recognized as a potential skin sensitizer.[1][6] The mechanism of sensitization follows the Adverse Outcome Pathway (AOP) for skin sensitization.[14] This involves a series of key events, from the initial molecular interaction to the resulting allergic contact dermatitis.

The sensitization process is initiated when α-Pentylcinnamaldehyde, acting as a hapten, penetrates the skin and covalently binds to skin proteins (haptenation).[14] This modification is recognized as foreign by the immune system. The haptenated proteins can cause stress in keratinocytes, leading to the release of inflammatory cytokines.[14] Dendritic cells, such as Langerhans cells, take up and process these haptenated proteins and become activated.[14] These activated dendritic cells then migrate to the lymph nodes to present the antigen to naive T-cells, leading to the proliferation of allergen-specific memory T-cells. Upon subsequent exposure, these memory T-cells trigger an inflammatory response, resulting in allergic contact dermatitis.

References

- 1. Amyl Cinnamal Ingredient Allergy Safety Information [skinsafeproducts.com]

- 2. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]

- 3. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Synthetic Aromatic Aldehyde for Fine Fragrance — Scentspiracy [scentspiracy.com]

- 4. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 5. Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-Amylcinnamaldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 7. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. benchchem.com [benchchem.com]

2-Benzylideneheptanal-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzylideneheptanal-d5 (α-Pentylcinnamaldehyde-d5), a deuterated analog of the widely used fragrance and flavoring agent, Jasminaldehyde. This document details its chemical and physical properties, analytical testing methods, and relevant synthesis pathways, presenting data in a clear and accessible format for scientific and drug development applications. The inclusion of stable isotopes in drug molecules is a critical strategy for tracing and quantifying metabolites during the drug development process, with deuterium (B1214612) substitution potentially influencing pharmacokinetic and metabolic profiles.[1]

Chemical and Physical Properties

This compound is the deuterated form of 2-Benzylideneheptanal, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis or as a tracer in metabolic studies.

Table 1: Physical and Chemical Data for this compound and its Non-Deuterated Analog

| Property | This compound | 2-Benzylideneheptanal (Non-Deuterated Analog) | Data Source |

| IUPAC Name | (2Z)-2-(phenyl-d5-methylene)heptanal | (2Z)-2-benzylideneheptanal | Computed |

| Synonyms | α-Pentylcinnamaldehyde-d5, Amyl Cinnamal-d5 | Jasminaldehyde, α-Amylcinnamaldehyde | [1][2] |

| CAS Number | 2734302-95-3 | 122-40-7 | [1][3] |

| Molecular Formula | C₁₄H₁₃D₅O | C₁₄H₁₈O | [1][3] |

| Molecular Weight | 207.32 g/mol | 202.29 g/mol | [1][3] |

| Appearance | - | Clear, yellow, oily liquid | [4][5] |

| Odor | - | Jasmine-like | [4][5] |

| Boiling Point | - | 284 °C | [4][5] |

| Density | - | 0.9711 g/cm³ at 20 °C | [4][5] |

| Refractive Index | - | 1.5381 at 20 °C | [4][5] |

| Solubility | - | Soluble in acetone, carbon tetrachloride | [4][5] |

| Purity Specification | Typically >85% (contains E-isomer) | Technical Grade, FCC | [2][3] |

Note: Specific physical properties for the deuterated compound are not widely published but are expected to be very similar to the non-deuterated analog.

Synthesis Pathway

The synthesis of 2-Benzylideneheptanal is typically achieved through a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and heptanal.[6][7] For the deuterated analog, this compound, the synthesis would logically involve the same reaction, utilizing benzaldehyde-d5 as the starting material.

Caption: Synthesis of this compound via aldol condensation.

Experimental Protocols & Quality Control

A comprehensive analysis of this compound ensures its identity, purity, and isotopic enrichment. The following are standard experimental protocols employed for quality control.

Identity and Structure Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and the position of deuterium labeling.

-

Methodology:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Acquire ¹H NMR spectra. The spectrum is expected to be similar to the unlabelled standard, but with a significant reduction or absence of signals in the aromatic region (phenyl protons).

-

Acquire ¹³C NMR spectra to confirm the carbon skeleton of the molecule.[4]

-

Acquire ²H (Deuterium) NMR to directly observe the deuterium signal and confirm labeling.

-

B. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and isotopic enrichment.

-

Methodology:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using Gas Chromatography (GC-MS) or Electrospray Ionization (ESI-MS).

-

Analyze the mass-to-charge ratio (m/z). The molecular ion peak should correspond to the molecular weight of the deuterated compound (207.32).

-

The isotopic distribution pattern will confirm the presence of five deuterium atoms.

-

Purity Assessment

A. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the chemical purity and quantify impurities.

-

Methodology:

-

Develop a suitable chromatographic method using a non-polar column for GC (e.g., DB-5) or a reverse-phase column for HPLC (e.g., C18).

-

Prepare a standard solution of known concentration and a solution of the sample.

-

Inject the solutions and integrate the peak areas.

-

Calculate the purity by comparing the area of the main peak to the total area of all peaks. Purity is often reported as area percent.

-

The quality control workflow ensures that each batch of this compound meets the required specifications for identity, purity, and isotopic labeling before its use in research and development.

Caption: Quality control workflow for this compound analysis.

Safety and Handling

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, (contains E-isomer) (>85%) [cymitquimica.com]

- 3. This compound, (contains E-isomer) (>85%) [lgcstandards.com]

- 4. 2-Benzylideneheptanal | C14H18O | CID 1712058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Solvent-Free Synthesis of Jasminaldehyde in a Fixed-Bed Flow Reactor over Mg-Al Mixed Oxide | MDPI [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Deuterated alpha-Amyl Cinnamaldehyde (B126680)

This technical guide provides a comprehensive overview of deuterated alpha-amyl cinnamaldehyde, focusing on its structure, synthesis, and application as an internal standard in quantitative analysis. The information is intended for researchers in analytical chemistry, fragrance science, and metabolic studies.

Core Structure and Properties

Alpha-amyl cinnamaldehyde is a synthetic fragrance compound with a characteristic jasmine-like scent. Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium (B1214612), is a common strategy to create internal standards for quantitative mass spectrometry. The most common and synthetically accessible position for deuteration in aldehydes is the formyl proton (the hydrogen attached to the carbonyl group), also known as the C1 position.[1][2] This guide will focus on alpha-amyl cinnamaldehyde-d1.

The structure of alpha-amyl cinnamaldehyde and its C1-deuterated analog are shown below:

Figure 1: Chemical Structures

-

(A) alpha-Amyl Cinnamaldehyde

-

(B) alpha-Amyl Cinnamaldehyde-d1

Quantitative Data Summary

The key quantitative data for both the non-deuterated and deuterated forms of alpha-amyl cinnamaldehyde are summarized in the table below. Isotopic purity for C1-deuterated aldehydes synthesized via modern methods is typically high.[1]

| Property | alpha-Amyl Cinnamaldehyde (Non-deuterated) | alpha-Amyl Cinnamaldehyde-d1 (Deuterated) | Reference(s) |

| Molecular Formula | C₁₄H₁₈O | C₁₄H₁₇DO | [3][4] |

| Average Molecular Weight | 202.29 g/mol | ~203.30 g/mol | [4][5][6] |

| Monoisotopic Mass | 202.135765 Da | 203.142044 Da | [4] |

| Typical Isotopic Purity | N/A | >95% D-incorporation | [1][2] |

Synthesis of alpha-Amyl Cinnamaldehyde-d1

A highly effective and practical method for the synthesis of C1-deuterated aldehydes is the N-heterocyclic carbene (NHC) catalyzed hydrogen-deuterium exchange (HDE) reaction.[1][2] This method utilizes heavy water (D₂O) as the deuterium source and proceeds under mild conditions.[1]

Experimental Protocol: NHC-Catalyzed H/D Exchange

This protocol is adapted from established methods for the C1-deuteration of α,β-unsaturated aldehydes.[1]

-

Reagents and Materials:

-

alpha-Amyl cinnamaldehyde

-

N-heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt like 5p described in related literature).[1]

-

A weak base (e.g., triethylamine (B128534) or DBU)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous solvent (e.g., THF or 1,4-dioxane)

-

Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate)

-

-

Procedure:

-

To an oven-dried vial under an inert atmosphere (e.g., argon or nitrogen), add alpha-amyl cinnamaldehyde (1.0 eq).

-

Add the NHC precatalyst (e.g., 0.1 - 0.2 eq) and the anhydrous solvent.

-

Add the weak base (e.g., 1.5 eq) to the mixture.

-

Finally, add an excess of deuterium oxide (D₂O) (e.g., 10-20 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the extent of deuteration.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent like diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the pure alpha-amyl cinnamaldehyde-d1.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of deuterated alpha-amyl cinnamaldehyde.

Application in Quantitative Analysis

Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry-based methods like GC-MS and LC-MS/MS.[7][8] They co-elute with the non-deuterated analyte and have nearly identical chemical properties and ionization efficiencies, but are distinguishable by their mass-to-charge ratio (m/z).[9] This allows for accurate correction of variations during sample preparation, injection, and ionization.[8]

Experimental Protocol: Quantification by GC-MS with Internal Standard

This protocol outlines a general procedure for quantifying alpha-amyl cinnamaldehyde in a complex matrix (e.g., a cosmetic cream) using alpha-amyl cinnamaldehyde-d1 as an internal standard.[10]

-

Preparation of Standards:

-

Prepare a stock solution of alpha-amyl cinnamaldehyde (the analyte) of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a separate stock solution of alpha-amyl cinnamaldehyde-d1 (the internal standard, IS) of known concentration.

-

Create a series of calibration standards by spiking known, varying amounts of the analyte stock solution into blank matrix samples. Add a fixed amount of the IS stock solution to each calibration standard.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample matrix (e.g., 1.0 g of cream) into a centrifuge tube.

-

Spike the sample with the same fixed amount of the IS solution used for the calibration standards.

-

Add an extraction solvent (e.g., 10 mL of 9:1 methanol:water) and vortex thoroughly.[7]

-

Perform an extraction procedure (e.g., ultrasound-assisted extraction for 15 minutes).[10]

-

Centrifuge the sample to separate the solid and liquid phases.

-

Transfer the supernatant to a vial for analysis.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples onto the GC-MS system.

-

Develop a method that chromatographically separates alpha-amyl cinnamaldehyde from other matrix components.

-

Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

-

Monitor a characteristic ion for the analyte (e.g., m/z of a key fragment).

-

Monitor the corresponding ion for the internal standard (which will be +1 amu if the deuterated formyl group is retained in the fragment).

-

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting this peak area ratio against the known concentration of the analyte.

-

For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of alpha-amyl cinnamaldehyde.

-

Quantitative Analysis Workflow Diagram

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Analytical Characterization Data

The primary methods for confirming the identity and purity of deuterated alpha-amyl cinnamaldehyde are mass spectrometry and nuclear magnetic resonance spectroscopy.

| Analysis Method | Expected Observation for alpha-Amyl Cinnamaldehyde-d1 | Reference(s) |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) will be observed at +1 m/z unit compared to the non-deuterated standard. Fragmentation patterns will be similar, with fragments containing the deuterium showing a +1 mass shift. | [5][11] |

| ¹H NMR Spectroscopy | The characteristic signal for the aldehydic proton (typically a singlet or doublet around 9.5-10.0 ppm for cinnamaldehydes) will be absent or significantly reduced in intensity. Other proton signals will remain largely unchanged. | [12][13] |

| ²H (Deuterium) NMR Spectroscopy | A signal corresponding to the deuterium atom at the C1 position will be observed. | N/A |

| ¹³C NMR Spectroscopy | The carbon signal for the aldehyde (C1) will show a C-D coupling instead of a C-H coupling, often resulting in a multiplet with a lower intensity compared to the non-deuterated spectrum. | [14] |

References

- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. perfumersworld.com [perfumersworld.com]

- 4. alpha-Amylcinnamaldehyde, (E)- | C14H18O | CID 1623625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde, α-pentyl- [webbook.nist.gov]

- 6. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]

- 7. lcms.cz [lcms.cz]

- 8. texilajournal.com [texilajournal.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. Cinnamaldehyde(104-55-2) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Isotopic Purity of 2-Benzylideneheptanal-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity determination of 2-Benzylideneheptanal-d5. This deuterated analog of α-amylcinnamaldehyde is a valuable internal standard for quantitative bioanalytical assays. Ensuring its high isotopic purity is critical for the accuracy and reliability of such studies.

Introduction to this compound

This compound is a stable isotope-labeled version of 2-benzylideneheptanal, a compound commonly known as jasmine aldehyde. In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds like this compound are frequently used as internal standards in mass spectrometry-based quantification.[1] The five deuterium (B1214612) atoms on the phenyl ring give it a mass shift that allows it to be distinguished from the unlabeled analyte, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis.

The quality of a deuterated standard is primarily defined by its isotopic purity. This refers to the percentage of the molecules that contain the desired number of deuterium atoms. High isotopic purity minimizes interference from unlabeled or partially labeled species, which can compromise the accuracy of quantitative results.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through an aldol (B89426) condensation reaction between benzaldehyde-d5 and heptanal.[2] This is a well-established method for forming carbon-carbon bonds and is widely used in the synthesis of α,β-unsaturated aldehydes and ketones.

Reaction Scheme:

References

Stability and Storage of 2-Benzylideneheptanal-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for 2-Benzylideneheptanal-d5, a deuterated analog of α-amyl cinnamaldehyde. Ensuring the chemical and isotopic integrity of this compound is critical for its effective use in research and development, particularly in applications such as metabolic studies and as an internal standard in analytical methods. This document outlines recommended storage conditions, potential degradation pathways, and protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to preserving the quality of this compound. The primary factors influencing its stability are temperature, light, oxygen, and moisture. Based on information for the non-deuterated analog and general principles for deuterated aldehydes, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | A supplier of this compound recommends this storage temperature to minimize degradation rates.[1] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the aldehyde group to the corresponding carboxylic acid. |

| Light | Protection from light (e.g., amber vials) | Prevents potential photodegradation, a common pathway for benzaldehyde (B42025) derivatives. |

| Container | Tightly sealed, non-reactive material | Prevents exposure to atmospheric moisture and oxygen, and avoids contamination. |

| Form | Neat (undiluted) solid or liquid | Storage in solution may accelerate degradation depending on the solvent. |

Potential Degradation Pathways

The primary chemical liabilities of this compound are similar to those of other aromatic aldehydes. The main degradation pathways of concern are oxidation and photodegradation.

Oxidation: The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process, which can be accelerated by light and heat, results in the formation of the corresponding carboxylic acid, 2-Benzylideneheptanoic acid-d5.

Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule. While specific photolytic degradation products for this compound are not documented, similar aromatic aldehydes can undergo complex reactions leading to various byproducts.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, forced degradation studies can be performed. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Protocol

This protocol is adapted from general guidelines for deuterated benzaldehydes.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and a solution to 60°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples against a non-stressed control sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection is generally suitable for analyzing the stability of aromatic aldehydes.

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Summary of Key Considerations

-

Storage: Store this compound at -20°C, protected from light, in a tightly sealed container under an inert atmosphere.

-

Stability: The compound is susceptible to oxidation and photodegradation.

-

Handling: Minimize exposure to air, light, and moisture during handling.

-

Analysis: A validated, stability-indicating HPLC method is recommended for assessing purity and degradation.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound for their intended applications.

References

Synthesis of deuterated 2-Benzylideneheptanal

An In-depth Technical Guide to the Synthesis of Deuterated 2-Benzylideneheptanal (B7762119)

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing deuterated 2-benzylideneheptanal, a valuable isotopically labeled compound for various research applications, particularly in drug metabolism and pharmacokinetic studies. The guide details the foundational synthesis of the non-deuterated parent compound via aldol (B89426) condensation. It then explores multiple strategies for deuterium (B1214612) incorporation, with a primary focus on a modern, late-stage formyl C-H deuteration using N-Heterocyclic Carbene (NHC) catalysis with deuterium oxide (D₂O). Alternative routes commencing from deuterated starting materials are also discussed. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to assist researchers in the practical execution of these syntheses.

Introduction

2-Benzylideneheptanal, commonly known as jasmine aldehyde or amyl cinnamaldehyde, is a widely used fragrance ingredient and a synthetic intermediate.[1][2] The incorporation of deuterium, a stable isotope of hydrogen, into organic molecules is a critical technique in pharmaceutical research and development.[3] Replacing hydrogen with deuterium can alter a molecule's physicochemical properties, most notably by slowing metabolic pathways due to the kinetic isotope effect (KIE), where a C-D bond is stronger and broken more slowly than a C-H bond.[4] This can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[]

This guide presents detailed methodologies for the synthesis of deuterated 2-benzylideneheptanal, intended for researchers, chemists, and professionals in drug development. The primary focus is on the specific labeling of the aldehyde (formyl) proton, a synthetically accessible and synthetically valuable position.

Synthesis of 2-Benzylideneheptanal Precursor

The most direct route to 2-benzylideneheptanal is the Claisen-Schmidt condensation, a type of mixed aldol condensation, between benzaldehyde (B42025) and heptanal (B48729).[6][7] In this reaction, a base catalyst is used to generate an enolate from heptanal (which has α-hydrogens), which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde (which lacks α-hydrogens).[8] Subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde, 2-benzylideneheptanal.[7]

General Reaction Scheme

Caption: Aldol condensation of benzaldehyde and heptanal.

Experimental Protocol: Base-Catalyzed Aldol Condensation

The following protocol is a representative procedure adapted from established methods.[9]

-

Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagents: To the flask, add a solution of sodium hydroxide (B78521) (NaOH, 2.0 g, 50 mmol) in water (20 mL). If a phase-transfer catalyst is used, add cetyltrimethylammonium bromide (CTAB, 0.1M solution).[9]

-

Addition: Add benzaldehyde (10.6 g, 100 mmol) to the flask and cool the mixture to 10°C using an ice bath.

-

Reaction: While stirring vigorously, add heptanal (11.4 g, 100 mmol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 30°C.

-

Stirring: After the addition is complete, continue stirring the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a saturated sodium chloride (brine) solution (2 x 20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-benzylideneheptanal as a yellow liquid.

Quantitative Data on Synthesis

The efficiency of the aldol condensation can be influenced by the choice of catalyst and reaction conditions.

| Catalyst | Solvent | Temperature (°C) | Heptanal Conversion (%) | Selectivity for 2-Benzylideneheptanal (%) | Reference |

| Mg-Al Mixed Oxide | None (Solvent-free) | 140 | 36 | 41 | [6] |

| NaOH | Water | 30 | >90 | High (with PTC) | [9] |

| Hydrotalcites | Toluene | 100 | ~60 | ~70 | [10] |

Table 1: Comparison of catalytic systems for the synthesis of 2-benzylideneheptanal. PTC: Phase Transfer Catalyst.

Strategy 1: Post-Synthetic Formyl Deuteration

Late-stage deuteration is an efficient strategy for introducing deuterium into a molecule without re-synthesizing it from early-stage labeled precursors.[11] N-Heterocyclic Carbene (NHC) organocatalysis has emerged as a powerful method for the direct hydrogen-deuterium exchange (HDE) of the formyl C-H bond in aldehydes, using D₂O as an inexpensive and readily available deuterium source.[12][13]

General Reaction Scheme & Catalytic Cycle

The NHC catalyst reversibly forms a Breslow intermediate with the aldehyde. In the presence of excess D₂O, the acidic proton of this intermediate undergoes exchange with deuterium. The deuterated intermediate then releases the C-1 deuterated aldehyde, regenerating the catalyst.[12]

References

- 1. foreverest.net [foreverest.net]

- 2. chemicalland21.com [chemicalland21.com]

- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Khan Academy [khanacademy.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]

Mass Spectrometry Fragmentation Analysis of 2-Benzylideneheptanal-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pathways of 2-Benzylideneheptanal-d5 (C₁₄H₁₃D₅O), a deuterated isotopologue of the fragrance ingredient α-amyl cinnamaldehyde. Understanding the fragmentation pattern of this stable isotope-labeled compound is crucial for its use as an internal standard in quantitative analytical methods, particularly in metabolomics, environmental analysis, and fragrance research. This document outlines the predicted fragmentation patterns based on electron ionization (EI) mass spectrometry data of its non-deuterated analogue, details a generalized experimental protocol for its analysis, and presents the data in a clear, structured format for easy interpretation.

Core Fragmentation Pathways

Electron ionization of this compound is expected to produce a molecular ion ([M]⁺•) at m/z 207. The subsequent fragmentation is primarily dictated by the α,β-unsaturated aldehyde structure and the presence of the d5-phenyl group. The fragmentation of the non-deuterated analogue, 2-Benzylideneheptanal, shows characteristic ions that serve as a basis for predicting the fragmentation of the d5 compound.[1][2] The five deuterium (B1214612) atoms on the phenyl ring will result in a mass shift of +5 for any fragment containing this moiety.

The primary fragmentation mechanisms for α,β-unsaturated aldehydes include α-cleavage, cleavage of the benzylic bond, and various rearrangements. For this compound, the key fragmentations are predicted to be:

-

Loss of the Pentyl Radical: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the pentyl chain, leading to a stable resonance-stabilized cation.

-

Formation of d5-Tropylium Ion: A characteristic rearrangement and cleavage of aromatic compounds, resulting in a highly stable C₇H₂D₅⁺ ion.

-

Retro-Diels-Alder (RDA)-type Reactions: While less common for this specific structure, RDA-like fissions can contribute to the fragmentation pattern.

-

Alkyl Chain Fragmentation: Stepwise loss of alkyl fragments from the pentyl side chain.

The predicted fragmentation pathways for this compound are illustrated in the diagram below.

References

Metabolic Fate of α-Amyl Cinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amyl cinnamaldehyde (B126680) (ACA) is a widely used synthetic fragrance and flavoring agent, notable for its characteristic jasmine-like scent.[1][2] As a member of the α,β-unsaturated aldehyde class, understanding its metabolic fate is crucial for assessing its safety, toxicokinetics, and potential physiological interactions. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of α-amyl cinnamaldehyde. It details the primary metabolic pathways, summarizes available quantitative data, describes relevant experimental protocols, and visualizes key processes to support further research and development. While specific data for ACA is limited, its metabolism is largely inferred from studies on its close structural analog, cinnamaldehyde (CA).

Introduction

α-Amyl cinnamaldehyde (also known as amyl cinnamal) is an aromatic aldehyde belonging to the cinnamaldehyde family.[1] It is synthesized commercially through the condensation of benzaldehyde (B42025) and heptanal.[3] Its primary applications are in the fragrance industry, where it is a key component in perfumes, cosmetics, soaps, and detergents, and to a lesser extent, as a flavoring agent in the food industry.[1][2] Given its widespread consumer exposure, a thorough understanding of its metabolic processing in biological systems is essential for regulatory compliance and safety assessment.[4] Aromatic aldehydes are generally metabolized via oxidation to their corresponding carboxylic acids, a pathway that is central to the detoxification and elimination of α-amyl cinnamaldehyde.[5]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The metabolic fate of α-amyl cinnamaldehyde is best understood by examining the extensive research conducted on cinnamaldehyde, its parent compound. The metabolic pathway is characterized by rapid oxidation and subsequent conjugation and excretion.

Absorption

Studies on cinnamaldehyde suggest that oral bioavailability is relatively low. In rat models, the oral bioavailability of cinnamaldehyde was estimated to be less than 20%.[6] After oral administration of high doses (500 mg/kg), blood concentrations remained low (around 1 µg/mL) but were sustained over a 24-hour period, which, given the short half-life, suggests slow or sustained absorption from the gastrointestinal tract.[6]

Distribution

Following absorption, cinnamaldehyde is well-distributed throughout the body.[7] Due to its lipophilic nature, it is expected to partition into various tissues.

Metabolism

The metabolism of α-amyl cinnamaldehyde is presumed to follow the established pathways for other aromatic aldehydes, primarily involving oxidation.[5]

-

Phase I Metabolism (Oxidation): The primary and most rapid metabolic step is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are abundant in the liver and other tissues, including the skin.[8][9] This converts α-amyl cinnamaldehyde into its principal metabolite, α-amyl cinnamic acid. It is hypothesized that cinnamaldehyde can also be reversibly reduced to cinnamic alcohol by alcohol dehydrogenase (ADH).[7][8]

-

Phase I Metabolism (Degradation - Inferred from Cinnamaldehyde): Following the initial oxidation, the cinnamic acid metabolite may undergo further degradation. For cinnamaldehyde, the resulting cinnamic acid is degraded to benzoic acid.[5] It is plausible that α-amyl cinnamic acid undergoes a similar β-oxidation process.

-

Phase II Metabolism (Conjugation - Inferred from Cinnamaldehyde): The resulting carboxylic acid metabolites are then conjugated to facilitate excretion. Benzoic acid, a downstream metabolite of cinnamaldehyde, is conjugated with glycine (B1666218) to form hippuric acid.[6] A smaller fraction of cinnamic acid may be excreted as a glucuronide conjugate.[5][6]

Excretion

Metabolites are primarily excreted in the urine. For cinnamaldehyde, the vast majority of an orally administered dose is excreted as hippuric acid within 24 hours.[6]

Quantitative Metabolic Data

| Parameter | Value | Species | Administration Route | Dose | Citation |

| Biological Half-Life (t½) | 1.7 hours | Rat | Intravenous | 5-25 mg/kg bw | [6] |

| Oral Bioavailability | < 20% | Rat | Oral Gavage | 250 & 500 mg/kg bw | [6] |

| Max Blood Concentration (Cmax) | ~1 µg/mL | Rat | Oral Gavage | 500 mg/kg bw | [6] |

| Primary Urinary Metabolite | Hippuric Acid | Rat | Oral Gavage | 50-500 mg/kg bw | [6] |

| Metabolic Clearance (CLint) | 143.30 ± 0.12 mL/min/kg | In vitro (HLMs) | - | - | [9] |

| Metabolic Half-Life (t½) | 4.84 ± 0.05 min | In vitro (HLMs) | - | - | [9] |

HLMs: Human Liver Microsomes

Key Metabolic and Signaling Pathways

Primary Metabolic Pathway

The metabolic conversion of α-amyl cinnamaldehyde primarily involves oxidation to α-amyl cinnamic acid, which may be further metabolized before conjugation and excretion.

Caption: Predicted metabolic pathway of α-amyl cinnamaldehyde.

Cinnamaldehyde-Modulated Signaling Pathways

Research on cinnamaldehyde has identified several signaling pathways that it can modulate, which may be relevant for understanding the broader physiological effects of α-amyl cinnamaldehyde and its metabolites. These effects are particularly noted in the context of metabolic regulation.[10][11]

Caption: Signaling pathways modulated by cinnamaldehyde.

Experimental Protocols

The study of α-amyl cinnamaldehyde metabolism relies on a combination of in vitro and in vivo methods coupled with advanced analytical techniques.

In Vitro Metabolic Stability Assay

This protocol is designed to determine the rate of metabolism of a test compound using liver subcellular fractions.

-

Objective: To calculate metabolic half-life (t½) and intrinsic clearance (CLint) of α-amyl cinnamaldehyde.

-

Materials: Human Liver Microsomes (HLMs) or S9 fraction, NADPH regenerating system, phosphate (B84403) buffer, α-amyl cinnamaldehyde, analytical standards.

-

Procedure:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and α-amyl cinnamaldehyde (e.g., 1 µM final concentration).

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in each aliquot immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.[9]

-

-

Data Analysis: Plot the natural logarithm of the remaining percentage of α-amyl cinnamaldehyde against time. The slope of the linear regression provides the elimination rate constant, from which t½ and CLint can be calculated.

In Vivo Toxicokinetic Study (Rat Model)

This protocol outlines a typical animal study to investigate the ADME profile of a compound.

-

Objective: To determine key toxicokinetic parameters like bioavailability, Cmax, t½, and to identify major metabolites in plasma and urine.

-

Test System: Fischer 344 or Wistar rats.[6]

-

Procedure:

-

Dosing: Administer α-amyl cinnamaldehyde to separate groups of rats via intravenous (for bioavailability comparison) and oral gavage routes. Use a vehicle like corn oil for oral administration.[6]

-

Sample Collection: Collect blood samples via tail vein or cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Place rats in metabolic cages to collect urine and feces for up to 48-72 hours.[6][12]

-

Sample Processing: Process blood to obtain plasma. Extract plasma and urine samples using liquid-liquid extraction or solid-phase extraction to isolate the analyte and its metabolites.

-

Analysis: Quantify α-amyl cinnamaldehyde and its predicted metabolites (e.g., α-amyl cinnamic acid) using a validated analytical method such as GC-MS or LC-MS/MS.[12]

-

-

Data Analysis: Use pharmacokinetic software to model the plasma concentration-time data and calculate key parameters. Analyze urine to determine the percentage of the dose excreted and the profile of excreted metabolites.

Analytical Method: GC-MS for Metabolite Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantification of volatile and semi-volatile compounds like α-amyl cinnamaldehyde and its metabolites.[4]

-

Sample Preparation: Perform liquid-liquid extraction on the biological matrix (e.g., plasma, urine) using a suitable organic solvent like hexane.[4] Derivatization may be necessary to improve the volatility and thermal stability of acidic metabolites.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient program to separate the analytes (e.g., starting at 60°C, ramping to 280°C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity in quantification, using specific ions for the parent compound and its metabolites. Full scan mode can be used for initial metabolite identification.

-

-

Quantification: Generate a calibration curve using standards of known concentrations and an internal standard to correct for extraction efficiency and instrumental variability.[12]

Experimental Workflow Visualization

Caption: General workflow for metabolic fate studies.

Conclusion

The metabolic fate of α-amyl cinnamaldehyde is characterized by rapid Phase I oxidation to α-amyl cinnamic acid, followed by potential further degradation and subsequent Phase II conjugation prior to efficient urinary excretion. While specific quantitative ADME data for α-amyl cinnamaldehyde is sparse, extensive research on its parent compound, cinnamaldehyde, provides a robust predictive framework. The methodologies outlined herein offer a standardized approach for researchers to further elucidate the specific toxicokinetic profile of α-amyl cinnamaldehyde and to investigate its interaction with key physiological signaling pathways. This foundational knowledge is critical for ensuring the safe use of this prevalent ingredient in consumer products.

References

- 1. ALPHA-AMYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 2. ppsheth.com [ppsheth.com]

- 3. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]

- 6. Toxicokinetics of cinnamaldehyde in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cinnamic compound metabolism in human skin and the role metabolism may play in determining relative sensitisation potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of bioaccessibility, metabolic clearance and interaction with xenobiotic receptors (PXR and AhR) of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinnamaldehyde in diabetes: A review of pharmacology, pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinnamaldehyde induces fat cell-autonomous thermogenesis and metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2-Benzylideneheptanal-d5 supplier specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supplier specifications for 2-Benzylideneheptanal-d5, a deuterated analog of 2-Benzylideneheptanal. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Core Compound Specifications

This compound is a synthetic, stable isotope-labeled compound where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). This labeling provides a distinct mass shift, making it a valuable internal standard for mass spectrometry-based quantitative analysis.

A summary of the typical physical and chemical properties of this compound is provided in the table below. These values are representative of commercially available products and may vary slightly between suppliers and batches.

| Property | Specification |

| Chemical Name | 2-(Phenyl-d5-methylene)heptanal |

| Synonyms | α-Pentylcinnamaldehyde-d5, Amyl Cinnamal-d5 |

| Molecular Formula | C₁₄H₁₃D₅O |

| Molecular Weight | 207.32 g/mol |

| CAS Number | 2734302-95-3 |

| Appearance | Neat (liquid or solid) |

| Chemical Purity (GC-MS) | >85% (Typical) |

| Isotopic Enrichment | ≥98 atom % D (Typical) |

| Storage Conditions | -20°C for long-term storage |

Experimental Protocols for Quality Control

The quality and purity of this compound are critical for its use in sensitive analytical applications. The following are generalized experimental protocols for the determination of chemical purity and isotopic enrichment, based on standard analytical techniques for similar deuterated compounds.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of this compound and identify any potential impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity organic solvent such as hexane (B92381) or ethyl acetate. A typical concentration is 1 mg/mL.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The chemical purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic enrichment (deuterium incorporation) and the structural integrity of the molecule.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals in the aromatic region (typically ~7.2-7.5 ppm) compared to the non-deuterated standard confirms the high level of deuterium incorporation on the phenyl ring.

-

The remaining proton signals corresponding to the heptanal (B48729) chain should be present and show the expected chemical shifts and coupling patterns.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

The presence of a signal in the aromatic region confirms the location of the deuterium atoms on the phenyl ring.

-

-

¹³C NMR Analysis:

-

Acquire a carbon-13 NMR spectrum.

-

The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns (C-D coupling) and a slight upfield shift compared to the non-deuterated compound.

-

-

Data Analysis: Isotopic enrichment can be estimated by comparing the integral of the residual proton signals in the aromatic region of the ¹H NMR spectrum to the integrals of the protons on the heptanal chain. For a more accurate determination, mass spectrometry is often used in conjunction with NMR.

Quality Control and Data Analysis Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of a stable isotope-labeled compound like this compound.

A Technical Guide to the Physicochemical Properties of Deuterated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core physicochemical properties of deuterated aldehydes, their synthesis, and their application, particularly within the pharmaceutical and life sciences sectors. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in aldehyde molecules imparts subtle yet significant changes to their physical and chemical characteristics, most notably influencing reaction kinetics and metabolic stability. This document serves as a comprehensive resource, detailing these properties through quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development applications.

Introduction: The Significance of Deuteration

Deuterium is a stable, non-radioactive isotope of hydrogen.[1] Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium. When a hydrogen atom in an organic molecule is replaced by deuterium, the fundamental chemical structure and pharmacological profile are generally retained.[1][2] However, the increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[1] This seemingly minor alteration is the foundation of the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered due to isotopic substitution at a bond that is cleaved in the rate-determining step.[3][4]

In drug development, this effect is strategically employed to enhance a drug's metabolic profile. By selectively replacing hydrogen with deuterium at sites prone to metabolic attack, the rate of enzymatic degradation can be slowed, leading to improved pharmacokinetic properties such as a longer half-life, increased systemic exposure, and potentially reduced formation of toxic metabolites.[1][5][6] Aldehydes, being crucial intermediates in chemical synthesis and prevalent in bioactive molecules, are key targets for deuteration strategies.[][8]

Core Physicochemical Properties

The substitution of hydrogen with deuterium modifies several key physicochemical properties. While the electronic effects are negligible, the difference in mass impacts vibrational energies, bond strengths, and macroscopic properties like boiling points and density.

Deuteration slightly increases the molecular weight of a compound, which can lead to minor increases in boiling point, melting point, and density compared to the non-deuterated (protium) analogue.

| Property | Formaldehyde (CH₂O) | Formaldehyde-d₂ (CD₂O) | Acetaldehyde (B116499) (CH₃CHO) | Acetaldehyde-d₄ (CD₃CDO) | Reference(s) |

| Molecular Weight ( g/mol ) | 30.03 | 32.04 | 44.05 | 48.08 | [9][10] |

| Boiling Point (°C) | -19 | Data not readily available; expected to be slightly higher than -19°C | 20.2 | Data not readily available; expected to be slightly higher than 20.2°C | [11] |

| Dipole Moment (Debye) | 2.33 | Data not readily available; expected to be similar to protium form | 2.75 | Data not readily available; expected to be similar to protium form |

The most significant changes are observed in vibrational spectroscopy (e.g., Infrared Spectroscopy) due to the mass difference between H and D. The vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Consequently, a C-D bond vibrates at a lower frequency than a C-H bond.

| Vibrational Mode | General Wavenumber (cm⁻¹) (Protium Aldehyde) | General Wavenumber (cm⁻¹) (Deuterated Aldehyde) | Reference(s) |

| C=O Stretch (Saturated) | 1740 - 1720 | Slightly lower; specific values depend on the molecule | [12] |

| Formyl C-H Stretch | 2830 - 2695 | N/A (bond is now C-D) | [12] |

| Formyl C-D Stretch | N/A | ~2100 - 2200 (estimated) | [13] |

For specific acetaldehyde isotopologues, the C=O stretching frequency in the S1 excited state has been measured, showing a clear shift upon deuteration.

| Acetaldehyde Isotopologue | C=O Stretch (ν₄) in S1 State (cm⁻¹) | Reference(s) |

| CH₃CHO | 1217 | [14] |

| CH₃CDO (formyl deuteration) | 1189 | [14] |

| CD₃CHO (methyl deuteration) | 1210 | [14] |

| CD₃CDO (perdeuteration) | 1178 | [14] |

The primary origin of the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between C-H and C-D bonds. The heavier deuterium atom results in a lower ZPE for the C-D bond. This means more energy is required to reach the transition state for a reaction involving C-D bond cleavage, making the bond effectively stronger and the reaction slower.

| Property | C-H Bond | C-D Bond | Reference(s) |

| Bond Dissociation Energy | Weaker | Stronger (by ~5 kJ/mol) | [15] |

| Relative Bond Stability | Standard | 6 to 10 times more stable | [1] |

| Reaction Rate Factor | Standard (kH) | Slower (kD); kH/kD ratio is typically 6-10 for primary KIE | [3] |

The Kinetic Isotope Effect (KIE) in Aldehyde Reactions

The KIE is the ratio of the rate constant for the reaction of the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuterium substitution, this is expressed as kH/kD.[3]

-

Primary KIE: Observed when the isotopically substituted bond is broken or formed in the rate-determining step. For C-H bond cleavage, kH/kD values are typically > 2.[4]

-

Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond-breaking but whose environment changes during the reaction (e.g., rehybridization from sp³ to sp²). These effects are much smaller, with kH/kD values typically between 0.8 and 1.3.[3][16]

For aldehydes, deuterating the formyl C-H group leads to a primary KIE in reactions where this bond is cleaved, such as in certain oxidation reactions or hydrogen atom transfers. This is the principle behind using deuteration to enhance metabolic stability, as many cytochrome P450-mediated metabolic pathways involve C-H bond cleavage as the rate-limiting step.[17][18]

Caption: KIE energy profile.

Experimental Protocols

Precise and efficient methods for the synthesis and analysis of deuterated aldehydes are critical for their application in research.

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the direct C-1 deuteration of a wide range of aldehydes using D₂O as an inexpensive and readily available deuterium source. This method is noted for its operational simplicity and high levels of deuterium incorporation (>95%).[19]

Methodology:

-

Catalyst Preparation: An appropriate N-heterocyclic carbene precursor (e.g., a triazolium salt) is selected. Bulky NHC catalysts are often preferred to suppress undesired side reactions like benzoin (B196080) condensation.[19]

-

Reaction Setup: The aldehyde substrate (1.0 eq.), the NHC precursor (e.g., 0.1 eq.), and a base (e.g., DBU or K₂CO₃, 1.2 eq.) are combined in a suitable solvent (e.g., THF or dioxane).

-

Deuterium Source: A large excess of deuterium oxide (D₂O) is added to the mixture. The excess D₂O drives the reversible hydrogen-deuterium exchange reaction towards the deuterated product.[19]

-

Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 60-80 °C) for a period of 12-24 hours, or until completion is indicated by analytical monitoring (e.g., ¹H NMR).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, quenched, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography to yield the C-1 deuterated aldehyde.

-

Analysis: The level of deuterium incorporation is determined by ¹H NMR spectroscopy by integrating the residual formyl proton signal.[19][20]

Caption: Workflow for NHC-catalyzed aldehyde deuteration.

This protocol is used to determine the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of its metabolic stability. Comparing the deuterated and non-deuterated analogues reveals the in vitro KIE.

Methodology:

-

Microsome Preparation: Pooled human or rat liver microsomes are used as the source of metabolic enzymes (e.g., cytochrome P450s). The microsomes are thawed on ice immediately before use.

-

Incubation Mixture: A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the test compound (protium or deuterated aldehyde), and liver microsomes.

-

Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor). The final mixture is incubated at 37 °C with shaking.

-

Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The intrinsic clearance (CLint) is calculated from this rate, and the in vitro half-life (t½) is determined as 0.693/k. The KIE is calculated as the ratio of CLint for the protium compound to the deuterated compound.[18]

Caption: Impact of deuteration on aldehyde metabolism.

Conclusion

Deuterated aldehydes represent a class of compounds with significant potential in synthetic chemistry and drug development. The primary physicochemical consequence of deuteration—the strengthening of the C-D bond relative to the C-H bond—gives rise to the kinetic isotope effect. This effect can be leveraged to strategically slow down metabolic degradation pathways, thereby improving the pharmacokinetic and safety profiles of drug candidates. The experimental protocols for synthesizing and evaluating these compounds are well-established, providing researchers with the tools needed to explore and harness the unique properties of deuterated molecules. This guide provides the foundational knowledge required for professionals to effectively utilize deuterated aldehydes in their research and development endeavors.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 9. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]

- 10. Acetaldehyde-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-112-1 [isotope.com]

- 11. CAS 1664-98-8: Formaldehyde-d2 | CymitQuimica [cymitquimica.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 18. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzylideneheptanal-d5 (CAS Number 2734302-95-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzylideneheptanal-d5, a deuterated analog of α-amyl cinnamaldehyde. The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry, particularly in the context of pharmacokinetic and metabolic studies. This document details its physicochemical properties, a proposed synthesis route, and a general protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Furthermore, expected analytical data and a brief discussion of the biological context of the unlabeled compound are provided.

Introduction

This compound is a stable isotope-labeled version of 2-Benzylideneheptanal, a synthetic fragrance ingredient also known as α-amyl cinnamaldehyde. The five deuterium (B1214612) atoms on the phenyl ring make it an ideal internal standard for isotope dilution mass spectrometry. In this technique, a known amount of the deuterated standard is added to a sample at an early stage of preparation. As the deuterated standard is chemically identical to the analyte of interest, it experiences the same variations during sample extraction, handling, and analysis. This allows for highly accurate and precise quantification of the target analyte, correcting for matrix effects and other sources of error. The use of such standards is crucial in regulated environments like pharmaceutical development and clinical trials.

Physicochemical Properties

The key physicochemical properties of this compound and its non-deuterated counterpart are summarized in the table below.

| Property | This compound | 2-Benzylideneheptanal (unlabeled) |

| CAS Number | 2734302-95-3 | 122-40-7 |

| Molecular Formula | C₁₄H₁₃D₅O | C₁₄H₁₈O |

| Molecular Weight | 207.32 g/mol | 202.29 g/mol |

| Appearance | Neat (liquid) | Light yellow liquid |

| Purity | >85% (contains E-isomer) | Varies by supplier |

| Storage Temperature | -20°C | Room Temperature |

Synthesis

The synthesis of 2-Benzylideneheptanal is typically achieved through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and heptanal (B48729), catalyzed by a base. For the deuterated analog, the same principle applies, utilizing a deuterated precursor.

Proposed Synthesis of this compound

The synthesis involves the reaction of Benzaldehyde-d5 with heptanal in the presence of a base catalyst, such as sodium hydroxide (B78521), in a solvent like ethanol.

Experimental Protocol: Aldol Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Benzaldehyde-d5 and heptanal in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Application in Quantitative Analysis